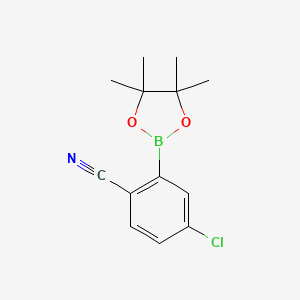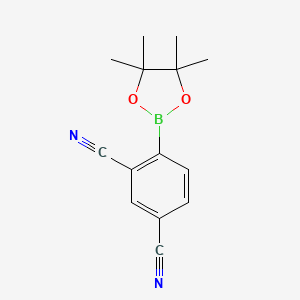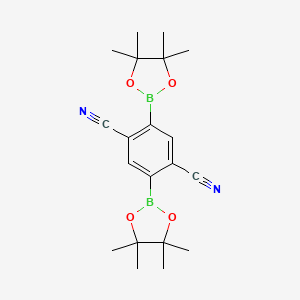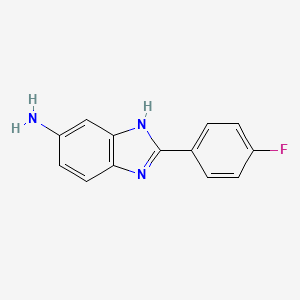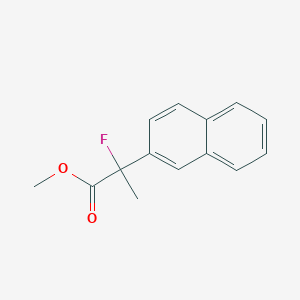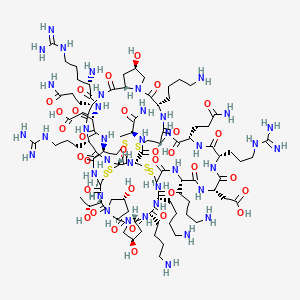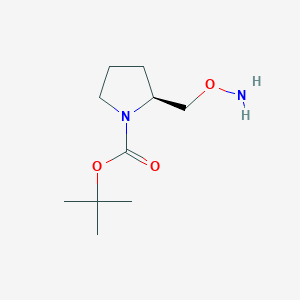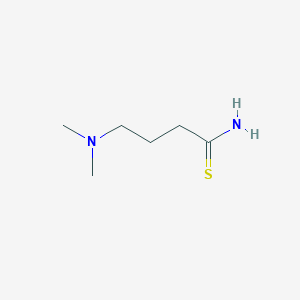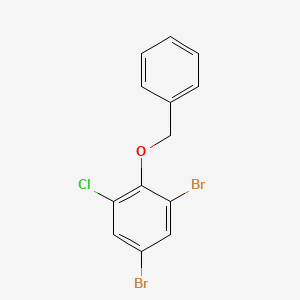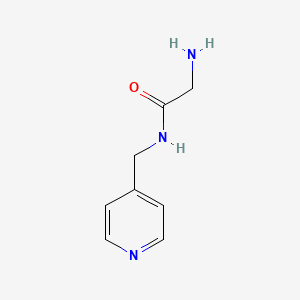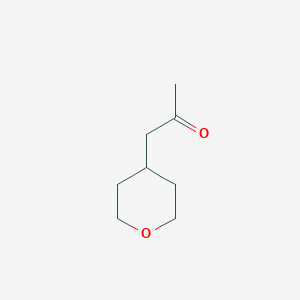
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 864247-44-9 . It has a molecular weight of 214.26 . The IUPAC name for this compound is tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate is 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)11-4/h7H,5-6H2,1-4H3,(H,11,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate is a solid compound . Its molecular formula is C10H18N2O3 .Scientific Research Applications
Synthesis and Characterization for Peptide Activity Studies
Azetidine derivatives, including tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate, have been synthesized and characterized to explore their potential in studying the influence of conformation on peptide activity. This research focuses on creating amino acid-azetidine chimeras, designed as tools to understand how molecular conformation affects biological activity, highlighting the versatility of azetidine derivatives in biochemical research (Sajjadi & Lubell, 2008).
Applications in Organic Synthesis and Medicinal Chemistry
Azetidine and its derivatives, including tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate, are key intermediates in the synthesis of various bioactive molecules and pharmaceuticals. They serve as versatile building blocks, enabling the construction of complex molecular architectures through reactions such as cycloadditions, rearrangements, and ring expansions. This highlights their significant role in the development of new therapeutic agents and in the study of biological mechanisms (Yadav & Sriramurthy, 2005).
Self-curable Polyurethane Dispersions
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate has found application in the development of self-curable polyurethane dispersions. Incorporating azetidine-containing compounds into polyurethane prepolymers allows for the formation of self-cured aqueous-based PU dispersions. This innovative approach leverages the ring-opening reactions of azetidine end groups, facilitating the creation of polymeric network structures upon drying. This technology has potential applications in coatings, adhesives, and sealants, demonstrating the chemical's versatility beyond traditional pharmaceutical and biological research contexts (Wang, Chen, Yeh, & Chen, 2006).
properties
IUPAC Name |
tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)11-4/h7H,5-6H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNGHZXXEBENMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(methylcarbamoyl)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




